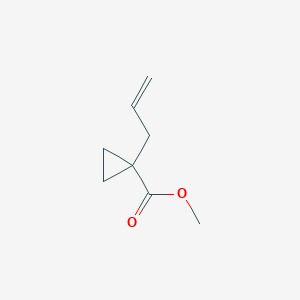
Methyl 1-Allylcyclopropanecarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methyl 1-Allylcyclopropanecarboxylate and related compounds often involves base-mediated reactions or catalyzed processes that utilize the strained nature of the cyclopropane ring. For instance, one approach explored the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, leading to the efficient synthesis of dimethyl methylenecyclopropane-1,1-dicarboxylates and trisubstituted furans (Xu, Huang, & Zhong, 2006). Additionally, the first synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, a related compound, was developed through a sequence of iodocarbocyclization, azidation, saponification, and reduction of dimethyl 2-allylmalonate, showcasing the versatility in synthesizing cyclopropane derivatives (Mangelinckx, Kostić, Backx, Petrović, & De Kimpe, 2019).
Molecular Structure Analysis
The molecular structure of this compound features a cyclopropane ring, known for its significant ring strain, attached to a methyl carboxylate group and an allyl group. This configuration contributes to its reactivity and the formation of complex cyclic products in certain reactions, such as those catalyzed by TiCl4 leading to a variety of complex cyclic stereoisomers (Monti, Piras, Afshari, & Faure, 1991).
Chemical Reactions and Properties
This compound participates in a range of chemical reactions, including cyclopropanation, allylation, and ring-opening reactions. For instance, allylation of methylenecyclopropanes with allylindium reagents showed stereoselective delivery of the allyl group to the external sp2 carbon, demonstrating the compound's reactivity towards forming allylated products (Hirashita, Daikoku, Osaki, Ogura, & Araki, 2008).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are influenced by its molecular structure. While specific values were not detailed in the sources, these properties are critical for handling the compound and determining its suitability for various organic synthesis applications.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards nucleophiles and electrophiles, are pivotal in its application in synthetic organic chemistry. The compound's strained cyclopropane ring makes it a reactive intermediate for constructing complex molecules. Its reactions with Grignard reagents under copper(I) or iron(III) catalysis exemplify its utility in diastereoselective syntheses of highly substituted methylenecyclopropanes, showcasing its versatility in organic synthesis (Xie & Fox, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Methyl 1-Allylcyclopropanecarboxylate is involved in the synthesis and ring-opening reactions of related compounds. For instance, the synthesis of methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, a compound obtained by photochemical intramolecular cyclopropanation, leads to various products like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate and others through ring-opening reactions (Maas, Daucher, Maier, & Gettwert, 2004).
A study by Xu, Huang, and Zhong (2006) explored the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, leading to the efficient synthesis of dimethyl methylenecyclopropane-1,1-dicarboxylates (Xu, Huang, & Zhong, 2006).
Biological Evaluation
- Boztaş et al. (2019) conducted a study on bromophenol derivatives with cyclopropyl moiety, which includes compounds like methyl 1-alkylcyclopropanecarboxylate. They found that these derivatives are effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, indicating potential applications in the treatment of diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Agricultural Applications
The use of related compounds like 1-methylcyclopropene (1-MCP) has been extensively researched for its effects on fruits and vegetables, serving as a tool to investigate ethylene's role in ripening and senescence, and as a commercial technology to improve product quality. Watkins (2006) provides a comprehensive review of the effects of 1-MCP on a range of fruits and vegetables (Watkins, 2006).
In a related application, Hershkovitz, Saguy, and Pesis (2005) demonstrated that postharvest application of 1-MCP significantly improves the quality of various avocado cultivars by delaying ripening and reducing chilling injury symptoms (Hershkovitz, Saguy, & Pesis, 2005).
Wirkmechanismus
Target of Action
Methyl 1-Allylcyclopropanecarboxylate is a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC), the direct precursor of ethylene . Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants .
Mode of Action
this compound acts as an agonist of ethylene response in plants . It triggers enhanced ethylene-related responses in plants similar to the effects of ACC .
Biochemical Pathways
The compound affects the ethylene biosynthesis pathway. It leads to a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves . It has no obvious effect on the total acc oxidase (aco) activity in detached tomato leaves nor on the activity of recombinant slaco1, the predominantly expressed aco family member in this tissue .
Pharmacokinetics
Its structural analog, acc, is known to be a substrate of the key enzyme in ethylene biosynthesis, acc oxidase (aco)
Result of Action
this compound triggers enhanced ethylene-related responses in plants, such as restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with this compound than from the mock control .
Action Environment
The action of this compound is likely influenced by environmental factors, as is the case with many plant growth regulators.
Zukünftige Richtungen
“Methyl 1-Allylcyclopropanecarboxylate” has been identified as a potential plant growth regulator (PGR) for the agricultural and postharvest industries . This suggests that future research could focus on exploring its potential applications in these areas.
Eigenschaften
IUPAC Name |
methyl 1-prop-2-enylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-4-8(5-6-8)7(9)10-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOGWLOEUBATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



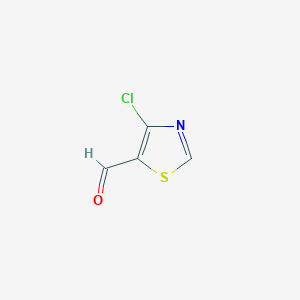
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
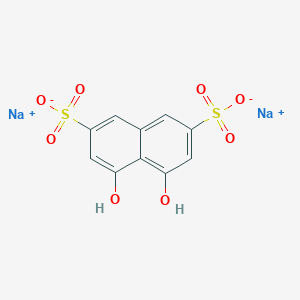

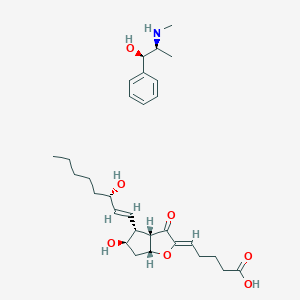
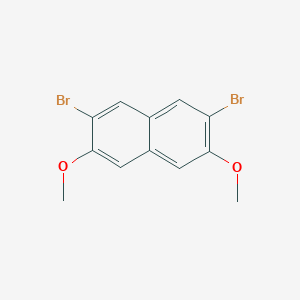
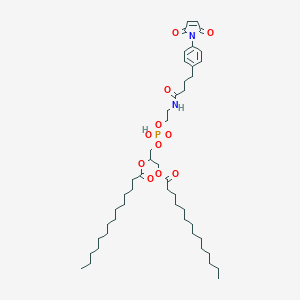
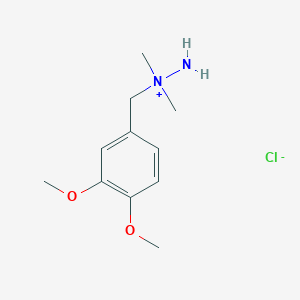

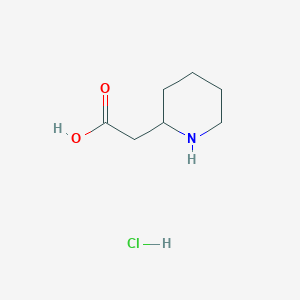

![Formamide, [14C]](/img/structure/B8465.png)
